molecular formula C9H10Cl2N4 B1662514 阿普拉克隆定 CAS No. 66711-21-5

阿普拉克隆定

货号 B1662514
CAS 编号: 66711-21-5
分子量: 245.11 g/mol
InChI 键: IEJXVRYNEISIKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apraclonidine is an alpha adrenergic agonist used to treat raised intraocular pressure . It is also known as Iopidine . It is a sympathomimetic used in glaucoma therapy . Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water .


Molecular Structure Analysis

Apraclonidine has a molecular formula of C9H10Cl2N4 and a molecular weight of 245.109 Da . Its chemical structure can be found in various databases .


Chemical Reactions Analysis

Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent . It has a peak ocular hypotensive effect occurring at two hours post-dosing .


Physical And Chemical Properties Analysis

Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water . It has a molecular weight of 281.57 .

科学研究应用

1. 青光眼的治疗和管理

  • 阿普拉克隆定盐酸盐是可乐定衍生物,是一种选择性 α2-肾上腺素能激动剂,全身副作用较少。它主要用于治疗青光眼,特别是在对β受体阻滞剂或缩瞳剂不耐受、传统治疗后压力不受控制以及需要推迟手术的情况下 (Armisen 等人, 1998)

2. 对房水动力学的影响

  • 研究表明,阿普拉克隆定通过增加荧光光度流出便利性、减少房水流和降低眼部睫状静脉压来降低眼压 (IOP) (Toris 等人, 1995)。另一项研究表明,阿普拉克隆定盐酸盐 (ALO 2145) 显着降低房水流速,有助于降低 IOP (Gharagozloo 等人, 1988)

3. Horner 综合征的诊断应用

  • 阿普拉克隆定由于其选择性 α(2)-激动剂特性,被用于婴儿 Horner 综合征的诊断。研究发现它可以有效逆转瞳孔大小不同的异瞳症 (Watts 等人, 2006)

4. 药理特性

  • 该化合物的晶体结构已得到研究,为其分子构型和在医学应用中的潜在相互作用提供了见解。阿普拉克隆定的扭曲结构与其相关药物可乐定不同,并且其氮原子质子化 (Hirayama, 2013)

5. 在眼科手术中的应用

  • 阿普拉克隆定已被证明对防止 YAG 后囊切除术(一种针对眼睛的激光治疗)后的眼压升高有效 (Pollack 等人, 1988)

6. 长期疗效

  • 长期研究表明,阿普拉克隆定在长期内有效降低眼压,突出了其在青光眼管理中的长期使用潜力 (Araujo 等人, 1995)

7. 清醒动物的心血管作用

  • 对清醒犬的研究表明,阿普拉克隆定具有显着的心血管作用,例如静脉注射时平均动脉压升高和心率降低。然而,当局部应用于眼睛时,未发现心血管变量有显着变化 (Jones 等人, 1993)

安全和危害

Apraclonidine is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJXVRYNEISIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048415
Record name Apraclonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Apraclonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.09e-01 g/L
Record name Apraclonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent. It has a peak ocular hypotensive effect occurring at two hours post-dosing. The exact mechanism of action is unknown, but fluorophotometric studies in animals and humans suggest that Apraclonidine has a dual mechanism of action by reducing aqueous humor production through the constriction of afferent ciliary process vessels, and increasing uveoscleral outflow.
Record name Apraclonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Apraclonidine

CAS RN

66711-21-5
Record name Apraclonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66711-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apraclonidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apraclonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apraclonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Aminoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRACLONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/843CEN85DI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Apraclonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The aluminum stearate was dispersed with stirring in a portion of the sunflower oil heated to 115° C. The dispersion was added to the rest of the sunflower oil heated to 140° C. The gel was stirred at 130° C. for 15 minutes and then allowed to cool without stirring to room temperature. The milled p-Amino Clonidine dihydrochloride was dispersed in the cooled gel base and then passed through a colloid mill to produce a fine, homogenous dispersion. The dispersion was filled into plastic bottles fitted with a dosing pump.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apraclonidine
Reactant of Route 2
Apraclonidine
Reactant of Route 3
Apraclonidine
Reactant of Route 4
Apraclonidine
Reactant of Route 5
Apraclonidine
Reactant of Route 6
Apraclonidine

Citations

For This Compound
5,880
Citations
SV Araujo, JB Bond, RP Wilson, MR Moster… - British journal of …, 1995 - bjo.bmj.com
… then started on apraclonidine 0.50/… apraclonidine on IOP in a heterogeneous patient population, we calculated the difference in IOP between the treated (the eye receiving apraclonidine…
Number of citations: 55 bjo.bmj.com
AL Robin - Archives of ophthalmology, 1988 - jamanetwork.com
• A prospective, double-masked, randomized study evaluated the effects of unilateral therapy with topical 1% apraclonidine hydrochloride (aplonidine hydrochloride or ALO 2145) in 20 …
Number of citations: 119 jamanetwork.com
RL Gross, A Pinyero, S Orengo-Nania - Journal of Glaucoma, 1997 - journals.lww.com
… performed of all consecutive patients treated with apraclonidine (0.5%, specifically studying … those responding to apraclonidine 0.5%. Conclusions: In this study, apraclonidine 0.5% was …
Number of citations: 31 journals.lww.com
J Morales, SM Brown, AS Abdul-Rahim… - Archives of …, 2000 - jamanetwork.com
… We instilled 1% apraclonidine into the affected eye, and the changes in IOP and pupil … unmasks apraclonidine's α 1 effect, which clinically causes pupil dilation. Apraclonidine may be a …
Number of citations: 129 jamanetwork.com
CB Toris, ME Tafoya, CB Camras, ME Yablonski - Ophthalmology, 1995 - Elsevier
… apraclonidine … , apraclonidine might decrease episcleral venous pressure, as suggested in a study of healthy volunteers to help ex plain the low lOPs reported after topical apraclonidine …
Number of citations: 148 www.sciencedirect.com
D Vijayakumar, S Wijemanne, J Jankovic - Journal of the Neurological …, 2017 - Elsevier
… We propose that apraclonidine … apraclonidine to ameliorate eyelid closure associated with blepharospasm. The contraction of Müller's muscle following administration of apraclonidine …
Number of citations: 17 www.sciencedirect.com
S Wijemanne, D Vijayakumar, J Jankovic - Journal of the Neurological …, 2017 - Elsevier
… Apraclonidine has been used as a diagnostic test in Horner's syndrome. We evaluated the effects apraclonidine … Each patient was administered 2 drops of apraclonidine 0.5% solution …
Number of citations: 28 www.sciencedirect.com
NZ Gharagozloo, SJ Relf, RF Brubaker - Ophthalmology, 1988 - Elsevier
… mechanism of ocular pressure lowering by apraclonidine. … Apraclonidine ophthalmic solution 1 % and a placebo … randomly assigned to receive apraclonidine. The opposite eye …
Number of citations: 167 www.sciencedirect.com
N Yüksel, C Güler, Y Çaglar, O Elibol - International ophthalmology, 1992 - Springer
… In apraclonidine group, there were no changes in … were noted in eyes treated with apraclonidine. However there were no … This study suggests that apraclonidine appears to be safer …
Number of citations: 36 link.springer.com
F Koc, S Kavuncu, T Kansu, G Acaroglu… - British journal of …, 2005 - bjo.bmj.com
… of anisocoria following apraclonidine instillation. Changes caused by apraclonidine was found … The effect of apraclonidine on the pupils of control eyes was minimal, symmetrical, and in …
Number of citations: 103 bjo.bmj.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。